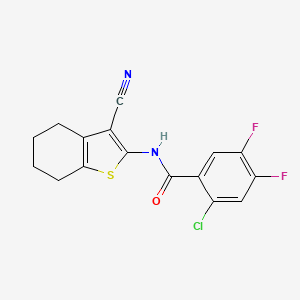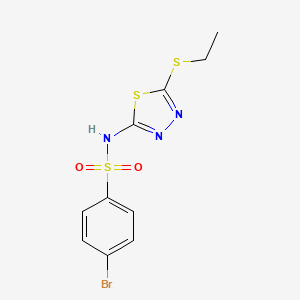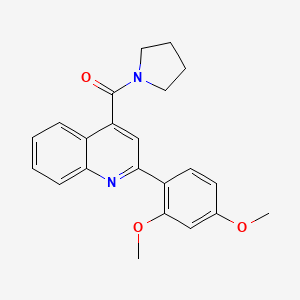
3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile
概要
説明
3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 1 and 2, and a propanenitrile group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylindole, which can be obtained through the Fischer indole synthesis or other established methods.
Nitrile Introduction: The nitrile group is introduced at the 3-position of the indole ring through a reaction with a suitable nitrile reagent, such as acrylonitrile, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
科学的研究の応用
3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
- 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine
- Indole-3-acetic acid
Uniqueness
3-(1,2-dimethyl-1H-indol-3-yl)propanenitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of methyl groups and a nitrile group at strategic positions allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(1,2-dimethylindol-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-11(7-5-9-14)12-6-3-4-8-13(12)15(10)2/h3-4,6,8H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLZNOQRHINKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3589830.png)

![2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3589837.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B3589852.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3589857.png)
![4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3589863.png)
![2-chloro-5-{4-[3-methoxy-4-(propionyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3589871.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3589877.png)
![5-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B3589881.png)
![(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3589886.png)

![N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B3589899.png)
METHANONE](/img/structure/B3589923.png)

